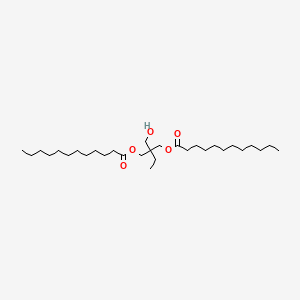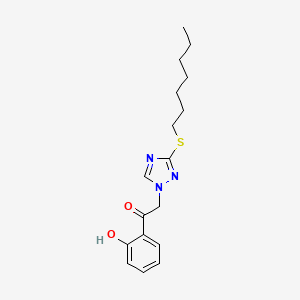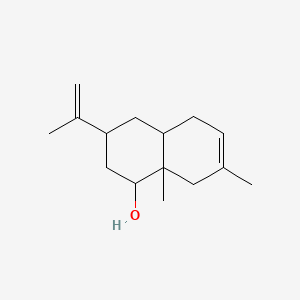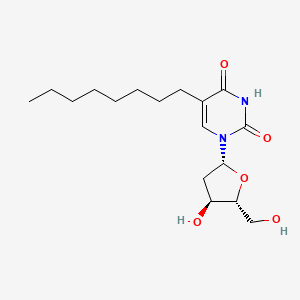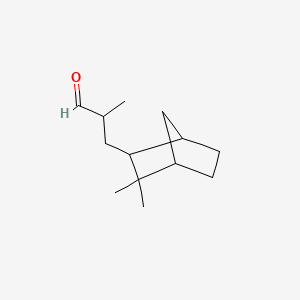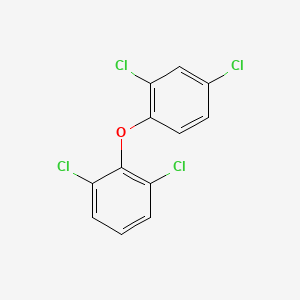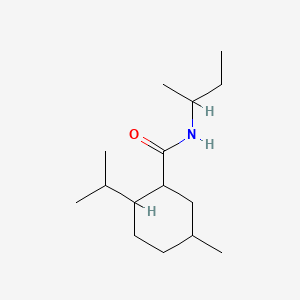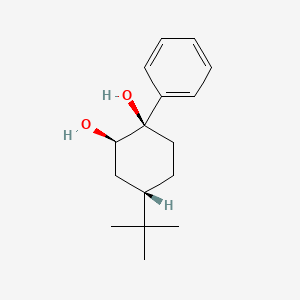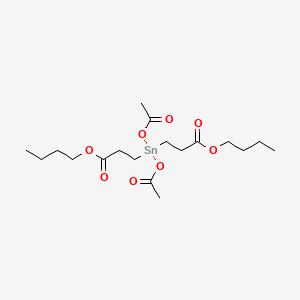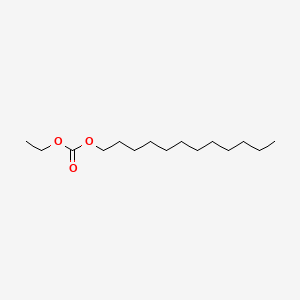
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is a chemical compound with the molecular formula C20H22N2O5S2 and a molecular weight of 434.53 g/mol It is known for its unique structure, which includes a naphthalene core substituted with butyl, hydroxy, and phenyl groups, as well as two sulphonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide typically involves multi-step organic reactions The starting materials often include naphthalene derivatives, which undergo sulphonation to introduce sulphonamide groupsThe hydroxy group is usually introduced via hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphonamide groups can be reduced to amines.
Substitution: The butyl and phenyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or arylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a naphthoquinone derivative, while reduction of the sulphonamide groups may produce a diamine derivative .
Scientific Research Applications
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide involves its interaction with specific molecular targets. The hydroxy and sulphonamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N1-Butyl-8-hydroxy-N6-methylnaphthalene-1,6-disulphonamide
- N1-Butyl-8-hydroxy-N6-ethylnaphthalene-1,6-disulphonamide
- N1-Butyl-8-hydroxy-N6-propylnaphthalene-1,6-disulphonamide
Uniqueness
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and phenyl groups, along with the hydroxy and sulphonamide functionalities, makes it a versatile compound for various applications .
Properties
CAS No. |
75935-43-2 |
|---|---|
Molecular Formula |
C20H22N2O5S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-N-butyl-8-hydroxy-6-N-phenylnaphthalene-1,6-disulfonamide |
InChI |
InChI=1S/C20H22N2O5S2/c1-2-3-12-21-29(26,27)19-11-7-8-15-13-17(14-18(23)20(15)19)28(24,25)22-16-9-5-4-6-10-16/h4-11,13-14,21-23H,2-3,12H2,1H3 |
InChI Key |
CPJZPQGYJGXNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




